molecular formula C18H21N3O5S B2934647 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide CAS No. 1795089-41-6

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide

Cat. No. B2934647
CAS RN: 1795089-41-6
M. Wt: 391.44
InChI Key: ILWFDAKNJSYWKS-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity Evaluation

Research has focused on synthesizing various benzenesulfonamide derivatives and evaluating their bioactivity, particularly in anticancer studies. For instance, Gul et al. (2016) synthesized a series of benzenesulfonamides and tested them for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives showed interesting cytotoxic activities, suggesting their potential for further anti-tumor activity studies (Gul et al., 2016). Similarly, Ghorab and Al-Said (2012) synthesized novel indenopyridine derivatives with anticancer activity against the breast cancer cell line MCF7, highlighting the therapeutic potential of these compounds (Ghorab & Al-Said, 2012).

Photophysicochemical Properties

Öncül et al. (2022) and (2021) have explored the photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. These studies are crucial for understanding the applications of such compounds in photodynamic therapy, an effective alternative therapy in cancer treatment due to their solubility, monomeric species, and favorable fluorescence and photostability properties (Öncül, Öztürk, & Pişkin, 2022); (Öncül, Öztürk, & Pişkin, 2021).

Enzyme Inhibition and Therapeutic Applications

Several studies have demonstrated the enzyme inhibition capabilities of benzenesulfonamide derivatives, suggesting their potential therapeutic applications. For example, compounds synthesized by Gul et al. (2017) showed potent inhibitory effects on carbonic anhydrase I and II isoenzymes, highlighting their potential as lead compounds for further studies (Gul et al., 2017). Additionally, Esteve et al. (2006) identified a new series of benzenesulfonamides as potent A2B adenosine receptor antagonists, showing significant selectivity and improved absorption properties, which are critical for drug development (Esteve et al., 2006).

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-20-12-2-3-15(20)16(22)10-11-19-27(25,26)14-6-4-13(5-7-14)21-17(23)8-9-18(21)24/h2-7,12,16,19,22H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWFDAKNJSYWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide

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